Privileged Scaffolds in Target-Directed Drug Discovery: A Technical Guide to 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5)
Privileged Scaffolds in Target-Directed Drug Discovery: A Technical Guide to 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5)
Executive Summary
In contemporary medicinal chemistry, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) heterocyclic core serves as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) , a uniquely functionalized building block. With a molecular weight of 220.26 g/mol and a molecular formula of C13H16O3 (1[1]), this compound offers a highly specific steric and electronic profile. The strategic placement of a methoxy group at the C3 position and an isopropyl group at the C7 position makes it an ideal precursor for synthesizing potent antimicrobial agents, homoisoflavonoids, and selective enzyme inhibitors.
Physicochemical Profiling & Structural Rationale
The biological efficacy of chroman-4-one derivatives is intimately tied to their substitution patterns. CAS 1391285-56-5 possesses two critical modifications that dictate its utility in drug design:
-
The C7-Isopropyl Group (Lipophilic Tuning): The addition of alkyl chains at the C7 position directly modulates the lipophilicity (LogP) of the molecule. Research indicates that while excessively long or apolar chains (e.g., pentyl groups) can abolish antimicrobial activity due to extreme steric hindrance or poor aqueous solubility, branched chains like the isopropyl group provide an optimal balance (2[2]). This allows the molecule to effectively penetrate fungal and bacterial cell membranes while maintaining favorable pharmacokinetic properties.
-
The C3-Methoxy Group (Electronic Modulation): The presence of a methoxy substituent is a primary driver of bioactivity. In structure-activity relationship (SAR) studies of 3-benzylidene chroman-4-ones, compounds possessing a methoxy group combined with an isopropyl or ethoxy group exhibited superior antifungal and antioxidant activities compared to unsubstituted analogs (3[3]). The oxygen atom acts as a critical hydrogen bond acceptor, facilitating tighter binding to target proteins such as Vanin-1 and estrogen receptors.
Fig 1. Structure-Activity Relationship (SAR) and derivatization workflow for CAS 1391285-56-5.
Core Applications in Medicinal Chemistry
Sirtuin 2 (SIRT2) Selective Inhibition
SIRT2 is an NAD+-dependent deacetylase primarily located in the cytosol, playing a critical role in cell cycle regulation and microtubule dynamics via the deacetylation of α-tubulin. Overexpression of SIRT2 is linked to various malignancies and neurodegenerative disorders. Functionalized chroman-4-ones have been identified as potent, selective SIRT2 inhibitors (4[4]).
The efficacy of these inhibitors is highly sensitive to steric bulk. While large, electron-withdrawing groups at the C6 and C8 positions are favorable, the C7-isopropyl group of CAS 1391285-56-5 provides the necessary hydrophobic interactions to anchor the molecule within the SIRT2 active site without causing the detrimental steric clashes seen with larger phenyl or pentyl substitutions (5[5]).
Fig 2. Mechanistic pathway of SIRT2 inhibition by chroman-4-one derivatives leading to cell arrest.
Antifungal and Anticancer Homoisoflavonoids
By subjecting CAS 1391285-56-5 to an aldol condensation with various benzaldehydes, researchers can synthesize 3-benzylidene chroman-4-ones (homoisoflavonoids). These analogs exhibit profound anti-proliferative efficacy in breast cancer cell lines (e.g., MCF-7), increasing sub-G0/G1 cell cycle populations and inducing apoptosis (6[6]). Furthermore, they demonstrate broad-spectrum activity against pathogenic fungi such as Aspergillus niger and Botrytis cinerea (3[3]).
Quantitative Data & Comparative Analysis
The table below summarizes the structural impact of specific substitutions on the chroman-4-one core, synthesizing empirical observations from recent SAR studies.
| Property / Substitution | Structural Impact | Biological Consequence |
| C7-Isopropyl | Increases lipophilicity (LogP); introduces moderate, branched steric bulk. | Enhances cell membrane permeation; optimizes binding within the SIRT2 hydrophobic pocket without causing steric rejection (5[5]). |
| C3-Methoxy | Acts as a potent hydrogen bond acceptor; alters the electron density of the pyranone ring. | Significantly boosts antifungal (MIC reduction) and antioxidant efficacy by facilitating target protein binding (3[3]). |
| C3-Benzylidene | Restricts conformational flexibility; extends the π-conjugation system. | Drives selective toxicity against cancer cell lines (e.g., MCF-7) and induces apoptosis (6[6]). |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to utilize CAS 1391285-56-5 in both synthetic and biological workflows.
Protocol A: Synthesis of 3-Benzylidene Derivatives via Aldol Condensation
Causality Note: The presence of the C3-methoxy group introduces steric hindrance at the alpha-carbon. Therefore, a secondary amine base (piperidine) combined with azeotropic water removal is required to drive the equilibrium toward the dehydrated exocyclic alkene product.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) and 1.2 equivalents of the desired substituted benzaldehyde in anhydrous toluene (0.2 M concentration).
-
Catalysis: Add 0.2 equivalents of piperidine and 0.1 equivalents of glacial acetic acid. Logic: The acid-base pair forms an iminium ion intermediate with the aldehyde, significantly accelerating the nucleophilic attack by the chromanone enolate.
-
Reflux & Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 12–18 hours. Monitor the collection of water in the trap to validate reaction progress.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Validation Check: Concentrate under reduced pressure and analyze the crude product via 1H-NMR. The successful formation of the E-isomer is confirmed by the presence of a distinct vinylic proton singlet typically appearing downfield between δ 7.60–7.90 ppm.
Protocol B: In Vitro SIRT2 Fluorometric Inhibition Assay
Causality Note: To accurately determine the IC50 of synthesized derivatives, a continuous fluorometric assay is employed. The assay relies on a fluorogenic acetylated peptide substrate that, upon deacetylation by SIRT2, is cleaved by a developer enzyme to release a highly fluorescent coumarin derivative.
-
Buffer Preparation: Prepare SIRT2 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
-
Enzyme & Substrate Setup: In a black 96-well microplate, add recombinant human SIRT2 enzyme (final concentration 0.5 U/well) and the fluorogenic substrate (e.g., p53-derived acetylated peptide, 50 μM final).
-
Inhibitor Addition: Add the chromanone derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 μM to 200 μM). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Reaction Initiation: Initiate the deacetylation reaction by adding NAD+ (500 μM final concentration). Incubate at 37°C for 45 minutes.
-
Development & Reading: Add the developer solution (containing the protease) and 2 mM Nicotinamide (to halt further SIRT2 activity). Incubate for 15 minutes at room temperature. Read the fluorescence using a microplate reader (Excitation: 350 nm / Emission: 450 nm).
-
Validation Check: Include Suramin (a known SIRT2 inhibitor) as a positive control, and a vehicle (1% DMSO) as a negative control. A valid assay will show >80% signal reduction in the positive control wells.
Conclusion
3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) represents a highly optimized starting point for target-directed drug discovery. By leveraging its unique combination of lipophilic (isopropyl) and electronic (methoxy) functional groups, medicinal chemists can rapidly access chemical spaces relevant to antifungal therapies, oncology, and neuroprotection. Adhering to rigorous synthetic and assay protocols ensures that the full pharmacological potential of this privileged scaffold is realized.
References
-
ChemicalBook. "3-METHOXY-7-(METHYLETHYL)CHROMAN-4-ONE | 1391285-56-5". 1
-
National Institutes of Health (NIH) / PMC. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives". 2
-
Taylor & Francis. "Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities". 3
-
ResearchGate. "(PDF) Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities". 6
-
Gupea (Gothenburg University Publications). "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives". 4
-
Semantic Scholar. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors". 5
Sources
- 1. 3-METHOXY-7-(METHYLETHYL)CHROMAN-4-ONE | 1391285-56-5 [chemicalbook.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
